2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a novel chemical entity with potential therapeutic applications. Its complex structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C24H28N4O2S
- Molecular Weight : 436.6 g/mol
- CAS Number : 1189430-01-0
- Structure : The compound features a triazaspirodecane core, which is known for its biological activity.
Research indicates that compounds within the triazaspiro series can interact with various biological pathways. Specifically, the structure of this compound suggests potential inhibition of mitochondrial permeability transition pores (mPTP), which are crucial in regulating cell death and survival pathways during ischemic events .
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar triazaspiro compounds. For instance, derivatives targeting the mPTP have shown promising results in reducing apoptotic rates in myocardial infarction models . The specific compound under discussion has not been extensively tested in clinical settings; however, its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies of triazaspiro compounds indicate that modifications to the side chains significantly influence biological activity. For example:
- Substituents on the aromatic rings can enhance binding affinity to target enzymes or receptors.
- Alkyl groups may affect lipophilicity and membrane permeability, influencing overall bioavailability and efficacy.
Case Studies
- Cardiovascular Research : A study focusing on mPTP inhibitors demonstrated that derivatives of triazaspiro compounds could significantly reduce myocardial cell death during ischemic conditions. The findings suggest that further exploration of this compound could yield valuable insights into its cardioprotective properties .
- Cancer Cell Line Testing : Compounds structurally similar to this compound were tested against various human tumor cell lines (e.g., HepG2 and Mia PaCa-2). These studies reported selective cytotoxicity and potential for development into therapeutic agents .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-4-8-19(9-5-17)25-21(29)16-31-23-22(18-6-10-20(30-3)11-7-18)26-24(27-23)12-14-28(2)15-13-24/h4-11H,12-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSWGTWEMZDXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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